氢溴酸东莨菪碱三水合物

科学研究应用

Medical Applications

1.1 Motion Sickness and Nausea Prevention

Scopolamine hydrobromide trihydrate is widely used in transdermal patches for the prevention of nausea and vomiting associated with motion sickness. The patch releases the drug continuously over three days, providing effective symptom relief for patients .

1.2 Ophthalmic Use

As a mydriatic agent, scopolamine is utilized in ophthalmology to induce pupil dilation during eye examinations . This application is crucial for enabling better visualization of the retina and other internal structures of the eye.

1.3 Preanesthetic Sedation

In preoperative settings, scopolamine serves as a sedative to reduce salivary secretions and prevent aspiration during anesthesia . Its ability to inhibit secretions makes it valuable in surgical procedures.

Research Applications

2.1 Cognitive Deficits in Animal Models

Scopolamine hydrobromide trihydrate is frequently employed in research to induce cognitive deficits in animal models, particularly for studying Alzheimer's disease. This application allows researchers to investigate the mechanisms underlying memory impairment and test potential therapeutic agents .

2.2 Neurological Studies

The compound's role as a muscarinic antagonist enables it to block acetylcholine activity, making it an essential tool in studies related to neuropharmacology. Research has shown that scopolamine can induce amnesia in laboratory animals, thereby facilitating the exploration of memory-related pathways .

Toxicological Studies

Extensive toxicological studies have been conducted on scopolamine hydrobromide trihydrate to assess its safety profile. These studies typically involve administering varying doses to animal models and monitoring physiological responses.

Findings from Toxicological Studies

- Short-term Studies (16 Days) : In both rats and mice, administration of high doses (up to 1,800 mg/kg) resulted in notable clinical findings such as bilateral pupillary dilation and reduced body weight gains compared to control groups .

- Long-term Studies (14 Weeks) : Similar trends were observed with prolonged exposure, where significant weight loss and clinical signs were recorded at higher doses .

Comparative Efficacy

A comparative analysis of scopolamine hydrobromide trihydrate's efficacy in different formulations has been documented. For instance, transdermal applications have been shown to effectively reduce salivary volume when applied directly over salivary glands, highlighting its utility beyond traditional routes of administration .

| Application | Formulation | Efficacy |

|---|---|---|

| Motion Sickness | Transdermal Patch | Continuous release over three days |

| Ophthalmic Use | Eye Drops | Rapid pupil dilation |

| Preanesthetic Sedation | Injectable | Reduced salivation during surgery |

Case Studies

5.1 Alzheimer’s Disease Research

In a study comparing scopolamine with other agents like biperiden, scopolamine was identified as the gold standard for inducing memory deficits in rodent models, allowing researchers to evaluate potential treatments for cognitive decline associated with Alzheimer’s disease .

5.2 Clinical Observations

Clinical trials involving patients using scopolamine patches reported significant reductions in nausea during travel compared to placebo groups, demonstrating its effectiveness in real-world scenarios .

作用机制

莨菪碱氢溴酸盐通过作为毒蕈碱乙酰胆碱受体(mAChRs)的竞争性拮抗剂发挥作用。通过阻断乙酰胆碱的作用,它抑制了副交感神经系统,导致腺体分泌减少,平滑肌松弛,以及中枢神经系统影响,如镇静和抗呕吐 .

生化分析

Biochemical Properties

Scopolamine hydrobromide trihydrate acts as a competitive nonselective muscarinic acetylcholine antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological functions. This interaction leads to the inhibition of parasympathetic nerve impulses, resulting in effects such as reduced saliva and sweat secretion, decreased gastrointestinal motility, and pupil dilation .

Cellular Effects

Scopolamine hydrobromide trihydrate influences various cellular processes by blocking muscarinic receptors. In neurons, it inhibits acetylcholine-mediated signaling, leading to decreased neurotransmission and altered cognitive functions. This compound is often used to induce amnesia in laboratory animals, serving as a model for memory deficits. Additionally, scopolamine hydrobromide trihydrate affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of mAChRs .

Molecular Mechanism

At the molecular level, scopolamine hydrobromide trihydrate exerts its effects by binding to muscarinic acetylcholine receptors. This binding prevents acetylcholine from activating these receptors, thereby inhibiting downstream signaling pathways. The compound’s anticholinergic activity results in the inhibition of enzyme activities and changes in gene expression related to cholinergic signaling. This mechanism underlies its therapeutic effects in treating motion sickness and postoperative nausea .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of scopolamine hydrobromide trihydrate can vary over time. The compound is known to be stable under controlled conditions but may degrade when exposed to light and air. Long-term studies have shown that scopolamine hydrobromide trihydrate can induce persistent changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are crucial for understanding its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of scopolamine hydrobromide trihydrate in animal models are dose-dependent. At low doses, it can induce mild anticholinergic effects, such as reduced salivation and pupil dilation. Higher doses can lead to more pronounced effects, including severe cognitive impairment, altered locomotor activity, and anxiety-like behaviors. Toxic effects, such as respiratory depression and convulsions, have been observed at very high doses .

Metabolic Pathways

Scopolamine hydrobromide trihydrate is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The metabolic pathways involve the hydroxylation and conjugation of the compound, leading to the formation of inactive metabolites that are excreted via the kidneys. This metabolism affects the compound’s bioavailability and duration of action .

Transport and Distribution

Scopolamine hydrobromide trihydrate is transported and distributed within the body through various mechanisms. It can cross the blood-brain barrier, allowing it to exert central nervous system effects. The compound is also distributed to peripheral tissues, where it interacts with muscarinic receptors. Its distribution is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

Within cells, scopolamine hydrobromide trihydrate is localized primarily in the cytoplasm and can interact with intracellular muscarinic receptors. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence receptor trafficking and signaling. The compound’s subcellular localization is critical for its pharmacological activity and therapeutic effects .

准备方法

合成路线和反应条件

莨菪碱氢溴酸盐可以通过多种方法合成。一种有效的方法是利用磁场诱导结晶法。该方法利用莨菪碱和莨菪碱氢溴酸盐之间的溶解度差异,并在磁场作用下进行盐化结晶。这种方法提高了化合物的纯度和回收率 .

工业生产方法

莨菪碱氢溴酸盐的工业生产主要依靠大规模栽培杂交植物,例如颠茄和烟草。这些植物富含莨菪烷类生物碱,包括莨菪碱。生物碱被提取并纯化以生产莨菪碱氢溴酸盐 .

化学反应分析

反应类型

莨菪碱氢溴酸盐会经历各种化学反应,包括:

氧化: 莨菪碱可以被氧化形成莨菪碱N-氧化物。

还原: 还原反应可以将莨菪碱转化为相应的醇衍生物。

取代: 莨菪碱可以发生取代反应,特别是在酯和胺官能团上。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 取代反应通常涉及卤代烷和酰氯等试剂。

主要产品

氧化: 莨菪碱N-氧化物。

还原: 莨菪碱的醇衍生物。

取代: 根据所用试剂的不同,会有各种取代的莨菪碱衍生物。

相似化合物的比较

类似化合物

阿托品: 另一种具有类似抗胆碱能特性的莨菪烷类生物碱。

颠茄碱: 在结构上与莨菪碱相似,具有相似的药理作用。

溴化替罗非班: 一种用于治疗慢性阻塞性肺病 (COPD) 的合成衍生物。

独特之处

莨菪碱氢溴酸盐由于其较高的生理活性,与颠茄碱相比具有更少的副作用。它也是比颠茄碱更有效的散瞳剂和唾液抑制剂,使其在医疗应用中特别有价值 .

生物活性

Scopolamine hydrobromide trihydrate (CAS No. 6533-68-2) is a tropane alkaloid derived from the plant Scopolia and is widely recognized for its anticholinergic properties. It is primarily used in clinical settings for the treatment of motion sickness, as a pre-anesthetic sedative, and in ophthalmic preparations. This article delves into its biological activity, encompassing pharmacological effects, toxicological studies, and case reports that highlight its clinical implications.

Pharmacological Effects

Scopolamine acts primarily as a muscarinic antagonist, inhibiting the action of acetylcholine at muscarinic receptors in various tissues. Its effects include:

- CNS Effects : Scopolamine can induce sedation, amnesia, and decreased secretion of salivary glands, which are beneficial in surgical settings.

- Peripheral Effects : It causes mydriasis (pupil dilation) and reduces gastrointestinal motility.

The compound is available in several formulations, including transdermal patches, which provide a controlled release of the drug over time.

Toxicological Studies

Comprehensive studies have been conducted to evaluate the safety profile of scopolamine hydrobromide trihydrate. Notably, the National Toxicology Program (NTP) performed extensive toxicity assessments involving both short-term and long-term exposure in rodent models.

Key Findings from NTP Studies

These studies indicated that while scopolamine has notable effects on body weight and organ weights at high doses, it did not demonstrate significant carcinogenic potential within the tested parameters.

Case Studies and Clinical Implications

Several clinical case studies have highlighted both therapeutic uses and adverse effects associated with scopolamine hydrobromide trihydrate:

- Anticholinergic Toxicity : A study reported cases of therapeutic scopolamine-induced anticholinergic toxicity manifesting as confusion and restlessness in patients receiving the drug for palliative care. This underscores the importance of monitoring dosages closely to avoid adverse effects .

- Efficacy in Motion Sickness : In a comparative study involving nasal formulations of scopolamine versus traditional routes of administration (oral and subcutaneous), researchers found that nasal delivery systems could provide rapid relief from motion sickness with fewer side effects compared to traditional methods .

- Prenatal Developmental Studies : Investigations into the effects of scopolamine during gestation revealed that high doses could lead to embryotoxic effects in animal models. These findings necessitate caution when prescribing scopolamine to pregnant individuals .

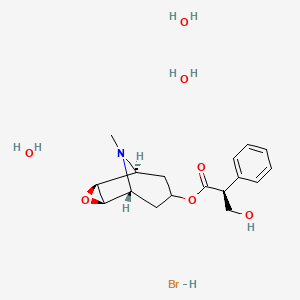

属性

CAS 编号 |

6533-68-2 |

|---|---|

分子式 |

C17H21NO4.BrH.3H2O C17H28BrNO7 |

分子量 |

438.3 g/mol |

IUPAC 名称 |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |

InChI |

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12?,13-,14+,15-,16+;;;; |

InChI 键 |

LACQPOBCQQPVIT-YXJJTENCSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

手性 SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

规范 SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

熔点 |

131 °F (NTP, 1992) |

Key on ui other cas no. |

6533-68-2 |

物理描述 |

Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) |

Pictograms |

Acute Toxic |

溶解度 |

1 gm/1.5 mL (NTP, 1992) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。